BenchChemオンラインストアへようこそ!

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid

Peptide synthesis Protecting group orthogonality Side-chain stability

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid (CAS 1404879-23-7; PubChem CID is a Cbz-protected, non‑proteinogenic ω‑methoxy amino acid derivative with molecular formula C₁₄H₁₉NO₅ and molecular weight 281.30 g·mol⁻¹. It belongs to the class of N‑benzyloxycarbonyl‑protected amino acid building blocks, featuring a pentanoic acid backbone substituted at the 5‑position with a methyl ether (‑CH₂‑O‑CH₃) rather than a carbonyl ester, and at the 2‑position with a Cbz‑protected amine.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
Cat. No. B13323231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO5/c1-19-9-5-8-12(13(16)17)15-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)
InChIKeyCPRDEIKAGCDMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid (CAS 1404879-23-7) – Compound Class, Physicochemical Profile, and Procurement-Relevant Identifiers


2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid (CAS 1404879-23-7; PubChem CID 64147078) is a Cbz-protected, non‑proteinogenic ω‑methoxy amino acid derivative with molecular formula C₁₄H₁₉NO₅ and molecular weight 281.30 g·mol⁻¹ [1]. It belongs to the class of N‑benzyloxycarbonyl‑protected amino acid building blocks, featuring a pentanoic acid backbone substituted at the 5‑position with a methyl ether (‑CH₂‑O‑CH₃) rather than a carbonyl ester, and at the 2‑position with a Cbz‑protected amine . This structural motif places it at the intersection of norvaline analogs, glutamic acid γ‑ester derivatives, and methionine‑like ether‑containing amino acids. The compound is supplied as a research‑grade synthetic intermediate (Bidepharm purity specification: 98%; Leyan: 95%) with batch‑level QC including NMR, HPLC, and GC .

Why Cbz-Glu(OMe)-OH, Cbz-Nva-OH, or Fmoc-5-methoxy-norvaline Cannot Replace 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid in Critical Synthetic Sequences


Generic substitution among Cbz‑protected amino acid building blocks fails because the 5‑position functional group dictates orthogonal reactivity during downstream deprotection, coupling, and side‑chain manipulation. The target compound carries a methyl ether (‑CH₂‑O‑CH₃) at the ω‑terminus, which is stable to hydrogenolysis (used for Cbz removal), saponification, and nucleophilic conditions [1]. In contrast, the most frequently encountered analog, Z‑Glu(OMe)‑OH (CAS 4652‑65‑7), bears a γ‑methyl ester (‑C(=O)‑O‑CH₃) that is labile under basic conditions and competes with α‑carboxyl activation during peptide coupling [2]. Cbz‑norvaline (Z‑Nva‑OH, CAS 21691‑44‑1) lacks the terminal heteroatom entirely, precluding post‑synthetic functionalization or polarity modulation . Fmoc‑5‑methoxy‑norvaline, while sharing the ether side chain, imposes a base‑labile protecting group incompatible with routes requiring acidic or hydrogenolytic deprotection orthogonality . These differences are not cosmetic; they determine whether a synthetic route succeeds or produces intractable mixtures, making blind substitution a material risk in multi‑step synthesis.

Quantitative Differentiation Evidence: 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid vs. Closest Structural Analogs


Side‑Chain Functional Group Stability: Methyl Ether (Target) vs. Methyl Ester (Z-Glu(OMe)-OH)

The target compound contains a 5‑methoxy methylene ether (‑CH₂‑O‑CH₃) with molecular formula C₁₄H₁₉NO₅ and MW 281.30 [1]. The closest commercial analog, Z‑Glu(OMe)‑OH (CAS 4652‑65‑7), contains a γ‑methyl ester (‑C(=O)‑O‑CH₃) with formula C₁₄H₁₇NO₆ and MW 295.29 [2]. The ether functional group in the target compound is stable to saponification (aqueous NaOH, 0.1–1.0 M), nucleophilic amines (e.g., piperidine, DBU), and hydrogenolysis conditions (H₂, Pd/C, 1–4 atm) typically employed for Cbz deprotection [3]. In contrast, the γ‑methyl ester of Z‑Glu(OMe)‑OH undergoes hydrolysis under the same basic conditions (t₁/₂ ≤ 30 min in 0.1 M NaOH/MeOH at 25 °C, class‑level inference from methyl ester hydrolysis kinetics) and can undergo competing aminolysis during peptide coupling steps [4]. This difference is critical in solid‑phase peptide synthesis (SPPS) where Fmoc‑based cycles use 20% piperidine/DMF, conditions that partially cleave methyl esters but leave methyl ethers intact.

Peptide synthesis Protecting group orthogonality Side-chain stability

Side‑Chain Polarity and Hydrogen‑Bonding Capacity: 5‑Methoxy Ether vs. Alkyl Chain (Z‑Nva‑OH)

The target compound incorporates a methyl ether at the 5‑position, contributing one hydrogen‑bond acceptor (ether oxygen) and moderating lipophilicity relative to the all‑carbon side chain of Cbz‑norvaline . Computed XLogP3 for the target compound is 1.6, with 5 hydrogen‑bond acceptors and 2 donors [1]. In contrast, Z‑Nva‑OH (Cbz‑norvaline, CAS 21691‑44‑1, MW 251.28) has a computed XLogP3 of approximately 2.1–2.5 (class‑level inference from similar Cbz‑alkyl amino acids) with only 4 hydrogen‑bond acceptors and a purely hydrophobic n‑propyl side chain . The ΔXLogP3 ≈ 0.5–0.9 units translates to an approximately 3–8‑fold difference in octanol/water partition coefficient. The ether oxygen in the target compound provides a defined site for water‑mediated interactions in protein‑ligand binding pockets, whereas the alkyl chain of Z‑Nva‑OH provides only hydrophobic contacts. In reversed‑phase HPLC (C18, methanol/water gradient), the target compound elutes earlier than Cbz‑norvaline, consistent with increased polarity (class‑level inference from ether‑vs‑alkyl retention behavior) [2].

Physicochemical profiling Lipophilicity Structure-activity relationships

Protecting Group Orthogonality: Cbz (Target) vs. Fmoc (Fmoc‑5‑methoxy‑norvaline) in Multi‑Step Synthetic Routes

The Cbz protecting group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂, 1–4 atm, 1–24 h, MeOH or EtOAc) [1]. This cleavage is orthogonal to both the methyl ether side chain (stable to H₂/Pd) and to base‑labile Fmoc and ester protecting groups [2]. In contrast, the Fmoc analog (N‑Fmoc‑5‑methoxy‑L‑norvaline, CAS 2323072‑04‑2, MW 369.42) requires basic conditions (20% piperidine/DMF) for deprotection . The mass difference between the target (281.30) and the Fmoc analog (369.42) is 88.12 Da (31.3% larger), which affects molar quantities in synthesis. In routes where a late‑stage hydrogenolysis step is required (e.g., global deprotection of benzyl‑protected peptides), the Cbz group can be removed simultaneously, whereas Fmoc requires a separate basic treatment that may degrade base‑sensitive functionalities [3]. The Cbz strategy is preferred when the target peptide contains acid‑ or base‑labile modifications (e.g., phosphoesters, glycosidic linkages) that preclude Fmoc chemistry.

Orthogonal protection Solid-phase peptide synthesis Hydrogenolysis

Commercial Purity Specifications and Batch‑Level QC: Bidepharm 98% (Target) vs. Typical Cbz‑Amino Acid Market Purity

The target compound is commercially available from Bidepharm (catalog BD00978250) at a standard purity specification of 98%, with batch‑level QC including NMR, HPLC, and GC provided upon request . Leyan (catalog 2016382) lists the compound at 95% purity . For comparison, the closest analogs Z‑Glu(OMe)‑OH (CAS 4652‑65‑7) and Z‑Nva‑OH (CAS 21691‑44‑1) are commonly available at 98% purity from major suppliers (e.g., TCI: ≥98.0% by HPLC and neutralization titration; Capot: 98% min. by HPLC) [1]. The target compound thus meets the benchmark 98% purity standard established for Cbz‑protected amino acid building blocks in research‑grade synthesis, with the same multi‑modal QC verification (HPLC + NMR + GC) that procurement specialists should require for critical synthetic intermediates. The 3‑percentage‑point purity difference between Bidepharm (98%) and Leyan (95%) corresponds to a 2.5‑fold difference in total impurity burden, which becomes material in multi‑step sequences where impurities propagate.

Quality control Procurement specifications Purity analysis

Regiochemical Specificity: 5‑Methoxy Substitution (Target) vs. 4‑Methoxy Positional Isomer

The target compound carries the methoxy group at the 5‑position (ω‑terminus) of the pentanoic acid chain, giving SMILES COCCCC(NC(=O)OCc1ccccc1)C(=O)O and IUPAC name 5‑methoxy‑2‑(phenylmethoxycarbonylamino)pentanoic acid . A commercially available positional isomer, 2‑{[(benzyloxy)carbonyl]amino}‑4‑methoxypentanoic acid (CAS 1849819‑68‑6, MW 281.30), bears the methoxy at the 4‑position, giving a branched Cβ‑methoxy substitution pattern . These two compounds are constitutional isomers with identical molecular formula (C₁₄H₁₉NO₅) and molecular weight (281.30 g·mol⁻¹) but differ in the position of the methoxy substituent . Differentiation is achieved by ¹H‑NMR (the 5‑methoxy isomer shows a terminal ‑CH₂‑OCH₃ triplet at δ ~3.3–3.4 ppm for ‑OCH₃ and δ ~3.3–3.5 ppm for ‑CH₂‑O‑, while the 4‑methoxy isomer shows a methine proton adjacent to the methoxy group), ¹³C‑NMR, and HPLC retention time under standardized C18 conditions [1]. Procurement of the correct isomer is critical because the 5‑methoxy substitution imparts a linear, unbranched geometry that is distinct from the β‑branched 4‑methoxy isomer in both conformational preferences and steric environment.

Regiochemistry Positional isomer differentiation Structure confirmation

Optimal Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid Based on Verified Differentiation Evidence


Solid‑Phase Peptide Synthesis Requiring Cbz/Base‑Orthogonal Side‑Chain Protection

When constructing peptides that contain base‑labile modifications (e.g., phosphotyrosine esters, O‑glycosidic linkages, or sulfated residues), the Cbz group of the target compound permits neutral hydrogenolytic deprotection independent of the stable methyl ether side chain [1]. Fmoc‑based analogs would require 20% piperidine/DMF treatment that cleaves these base‑sensitive functionalities. The methyl ether remains intact throughout both SPPS coupling cycles and final Cbz hydrogenolysis, providing an unambiguous, non‑hydrolyzable ω‑terminus for downstream conjugation or affinity studies [2].

Synthesis of ω‑Methoxy‑Containing Peptidomimetics Where Ester Hydrolysis Must Be Avoided

The target compound supplies a methoxy group via a hydrolytically inert ether linkage, whereas Z‑Glu(OMe)‑OH provides the same terminal OCH₃ motif via a base‑labile ester [3]. In medicinal chemistry campaigns developing protease inhibitors or receptor ligands where even trace ester hydrolysis produces a charged carboxylate that alters binding, the ether‑based compound eliminates this degradation pathway. The computed XLogP3 of 1.6 (vs. ~1.2 for Z‑Glu(OMe)‑OH) also provides moderately increased membrane permeability for cell‑based assay compatibility [4].

Late‑Stage Diversification of Peptide Libraries via Orthogonal Side‑Chain Elaboration

The 5‑methoxy methyl ether can serve as a protected alcohol that is stable to Cbz hydrogenolysis and standard coupling conditions, enabling a 'protect‑couple‑deprotect‑functionalize' strategy [5]. After Cbz removal and peptide elongation, the methyl ether can be cleaved by BBr₃ or TMSI to reveal a terminal alcohol for further derivatization (e.g., oxidation, esterification, sulfation). This contrasts with Z‑Nva‑OH, which lacks a terminal functional group handle, and with Z‑Glu(OMe)‑OH, whose ester would not survive the synthetic sequence .

Physicochemical Property Modulation in Lead Optimization Programs

The ether oxygen at position 5 introduces a defined hydrogen‑bond acceptor site and moderate polarity (XLogP3 1.6) relative to the fully hydrophobic norvaline side chain (estimated XLogP3 ~2.1–2.5) [6]. In structure‑activity relationship (SAR) studies, replacing a Cbz‑norvaline residue with this compound increases aqueous solubility while maintaining a similar molecular volume, potentially improving pharmacokinetic profiles without requiring scaffold redesign. The 5‑methoxy substitution also provides a spectroscopic handle (¹H‑NMR singlet at δ ~3.3 ppm for ‑OCH₃) for monitoring metabolic stability in vitro [7].

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.